4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to the carboxylate group .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of tetrazole derivatives can be influenced by factors such as the presence of functional groups and the nature of the substituents .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline. Factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of tetrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline group. One common method is the click chemistry approach which involves the reaction of azides with alkynes under copper-catalyzed conditions to form the tetrazole ring. The reaction conditions are generally mild, and the yields are high.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: The original amine form or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but with the tetrazole ring attached at a different position on the aniline ring.
4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but with a methyl group instead of an ethyl group on the tetrazole ring.
Uniqueness
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the tetrazole ring can affect the compound’s lipophilicity and its ability to interact with biological targets .
Properties
IUPAC Name |
4-(1-ethyltetrazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIVPMOSCIJMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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